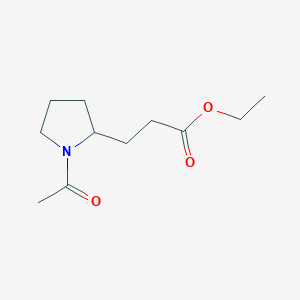
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester is a chemical compound that belongs to the class of carbonate esters. This compound is characterized by the presence of a carbonyl group flanked by two alkoxy groups. It is related to esters, ethers, and inorganic carbonates . The compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester can be synthesized through the reaction of an alcohol with phosgene (phosgenation) or through oxidative carbonylation . The general reaction involves the following steps:
Phosgenation: Alcohols react with phosgene to yield carbonate esters according to the reaction[ 2 \text{ROH} + \text{COCl}_2 \rightarrow \text{ROC(O)OR} + 2 \text{HCl} ]
Oxidative Carbonylation: This method involves the reaction of an alcohol with carbon monoxide and an oxidizer.
Industrial Production Methods
In industrial settings, the production of carbonate esters often involves large-scale phosgenation or oxidative carbonylation processes. These methods are preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester yields a carboxylic acid and an alcohol.
Reduction: Reduction of the ester with lithium aluminum hydride produces primary alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, forming different products depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Reduction: Commonly uses lithium aluminum hydride as the reducing agent.
Substitution: Involves various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted esters and other derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester has numerous applications in scientific research:
Pharmaceuticals: Used as a building block in the synthesis of various drugs.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Industrial Applications: Utilized in the production of fine chemicals and other industrial products.
Wirkmechanismus
The mechanism of action of carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester involves its interaction with molecular targets through nucleophilic acyl substitution reactions . The ester carbonyl group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl Carbonate: Another carbonate ester used in the production of polycarbonates.
Ethylene Carbonate: A cyclic carbonate ester used in lithium-ion batteries.
Uniqueness
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other carbonate esters. Its applications in pharmaceuticals and organic synthesis further highlight its importance in scientific research and industry .
Eigenschaften
CAS-Nummer |
101418-11-5 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
ethyl (1-methyl-4-phenylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-14(17)19-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
JWKBEONLEADIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)






![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)





